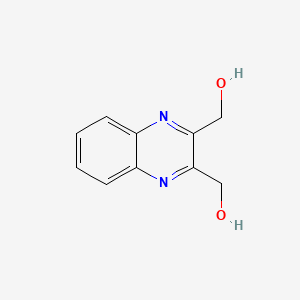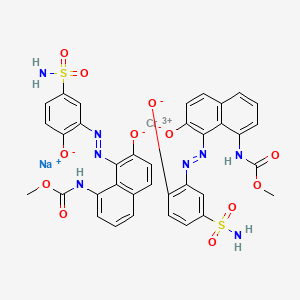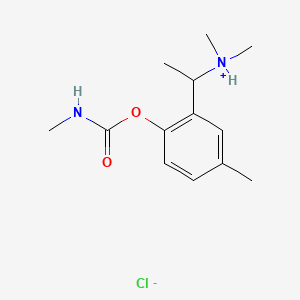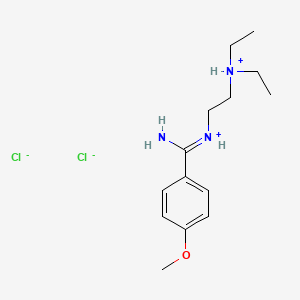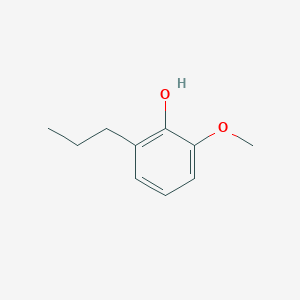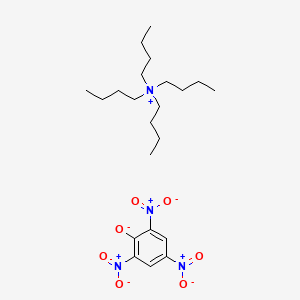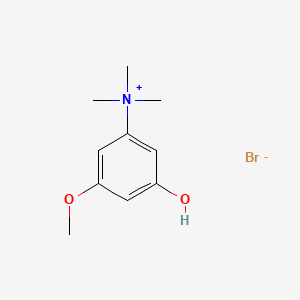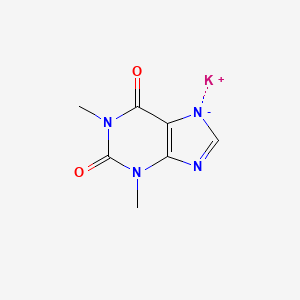
(3-Hydroxyphenyl)isopropyldimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxyphenyl)isopropyldimethylammonium iodide is a quaternary ammonium compound with the molecular formula C11H18NO.I. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyphenyl group, an isopropyl group, and a dimethylammonium group, all bonded to an iodide ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxyphenyl)isopropyldimethylammonium iodide typically involves the reaction of 3-hydroxyphenyl isopropyl ketone with dimethylamine in the presence of an iodinating agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Polar solvents like ethanol or methanol to dissolve the reactants.
Catalyst: Acidic catalysts such as hydrochloric acid to promote the formation of the quaternary ammonium salt.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxyphenyl)isopropyldimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3-Hydroxyphenyl)isopropyldimethylammonium iodide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Candicine: A quaternary ammonium compound with a phenethylamine skeleton.
Edrophonium: A cholinesterase inhibitor used in the diagnosis of myasthenia gravis.
Comparison:
Uniqueness: (3-Hydroxyphenyl)isopropyldimethylammonium iodide is unique due to its specific structural features, such as the hydroxyphenyl group and the isopropyl group, which confer distinct chemical and biological properties.
Applications: While similar compounds like candicine and edrophonium have their own specific uses, this compound stands out for its versatility in various research fields.
Eigenschaften
CAS-Nummer |
63977-51-5 |
|---|---|
Molekularformel |
C11H18INO |
Molekulargewicht |
307.17 g/mol |
IUPAC-Name |
(3-hydroxyphenyl)-dimethyl-propan-2-ylazanium;iodide |
InChI |
InChI=1S/C11H17NO.HI/c1-9(2)12(3,4)10-6-5-7-11(13)8-10;/h5-9H,1-4H3;1H |
InChI-Schlüssel |
YWPJUNSZBYZRBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[N+](C)(C)C1=CC(=CC=C1)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


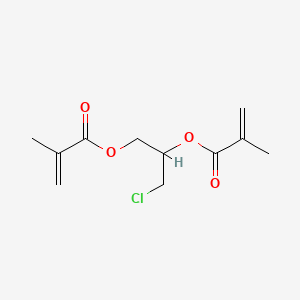
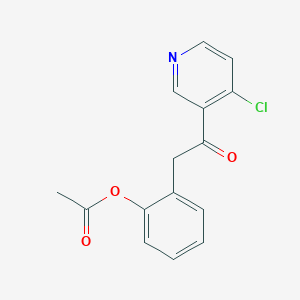

![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)
